Biochemical Potency: SPT-IN-1 Is 12.3-Fold More Potent Against hSPT1 Than the Pyrazolopiperidine Compound 2 in the Same Microsomal Assay
In a microsomal preparation from HEK293 cells measuring inhibition of 3-ketodeoxysphinganine (3-KDS) formation from serine and palmitoyl-CoA via LC/MS detection, SPT-IN-1 (imidazopyridine 1) inhibited hSPT1 with an IC50 of 5.19 nM, compared to an IC50 of 63.9 nM for compound 2 (pyrazolopiperidine derivative) tested in the identical assay format at 10 concentrations [1]. This represents a 12.3-fold potency advantage for SPT-IN-1 over its closest structural analog from the same medicinal chemistry program.
| Evidence Dimension | hSPT1 biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.19 nM (SPT-IN-1 / imidazopyridine 1) |
| Comparator Or Baseline | IC50 = 63.9 nM (compound 2 / pyrazolopiperidine derivative) |
| Quantified Difference | 12.3-fold more potent |
| Conditions | Microsomal preparation from HEK293 cells; LC/MS detection of 3-KDS formation; 10-concentration dose-response |
Why This Matters
For laboratories requiring maximal SPT inhibition at minimal compound concentrations—to reduce off-target risk or conserve scarce reagents—SPT-IN-1's 12.3-fold potency advantage directly translates to lower effective working concentrations versus compound 2.
- [1] Genin MJ, Gonzalez Valcarcel IC, Holloway WG, Lamar J, Mosior M, Hawkins E, Estridge T, Weidner J, Seng T, Yurek D, Adams LA, Weller J, Reynolds VL, Brozinick JT. Imidazopyridine and Pyrazolopiperidine Derivatives as Novel Inhibitors of Serine Palmitoyl Transferase. J Med Chem. 2016;59(12):5904-5910. View Source
